molecular formula C8H11IO2 B13458127 7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one CAS No. 2901100-07-8

7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one

Katalognummer: B13458127
CAS-Nummer: 2901100-07-8
Molekulargewicht: 266.08 g/mol
InChI-Schlüssel: HWQIXPPXNNDEQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an iodomethyl group and an oxaspiro ring system, which contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of a spirocyclic ketone as the starting material, which undergoes halogenation to introduce the iodomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the precursor is reacted with iodine under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction reactions can produce ketones, alcohols, or other functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity can be exploited in the design of inhibitors or modulators of specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one is unique due to its specific ring structure and the presence of both an iodomethyl group and an oxaspiro ring.

Eigenschaften

CAS-Nummer

2901100-07-8

Molekularformel

C8H11IO2

Molekulargewicht

266.08 g/mol

IUPAC-Name

7-(iodomethyl)-6-oxaspiro[3.4]octan-5-one

InChI

InChI=1S/C8H11IO2/c9-5-6-4-8(2-1-3-8)7(10)11-6/h6H,1-5H2

InChI-Schlüssel

HWQIXPPXNNDEQQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CC(OC2=O)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.